molecular formula C9H5BrFN B2758338 3-Bromo-5-fluoroquinoline CAS No. 1416439-00-3

3-Bromo-5-fluoroquinoline

Cat. No. B2758338
CAS RN: 1416439-00-3
M. Wt: 226.048
InChI Key: MPVCOZUPDLYPQM-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of 3-Bromo-5-fluoroquinoline is C9H5BrFN . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoroquinoline is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis Advancements

3-Bromo-5-fluoroquinoline has been a subject of interest in the synthesis of complex organic compounds. A notable method for synthesizing 3-bromoquinolines, including 3-bromo-5-fluoroquinoline, relies on the Friedländer reaction of α-haloketones. This approach, promoted by organosilane, allows for the development of 3-fluoro-, 3-chloro-, and 3-bromoquinolines under conditions suitable for parallel synthesis, demonstrating the compound's versatility in organic synthesis and drug development (S. Ryabukhin et al., 2011).

Anticancer Research

3-Bromo-5-fluoroquinoline is also a key intermediate in the synthesis of novel compounds with potential anticancer properties. One study focused on the development of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, incorporating a 2-oxoquinoline structure. These compounds, evaluated against various cancer cell lines, showed moderate to high levels of antitumor activity, indicating the potential of 3-bromo-5-fluoroquinoline derivatives in cancer treatment (Yilin Fang et al., 2016).

Radiotracer Development for Cancer Imaging

The molecule has been utilized in the synthesis of high-affinity sigma2-receptor ligands labeled with bromine-76. These ligands, designed for positron emission tomography (PET) imaging, show promise in identifying proliferating tumor cells, offering a potential tool for cancer diagnosis and the study of tumor biology (D. Rowland et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, 3-Bromo-5-fluoroquinoline serves as a precursor for various functionalization reactions, leading to the development of compounds with potential biological activities. For example, metalation and functionalization sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the compound's utility in generating diverse chemical structures, further emphasizing its importance in drug discovery and development (L. Ondi et al., 2005).

properties

IUPAC Name

3-bromo-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVCOZUPDLYPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoroquinoline

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